molecular formula C7H8ClNO2S B15156932 (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

Cat. No.: B15156932
M. Wt: 205.66 g/mol
InChI Key: XQEDKUDVLNCBIW-YFKPBYRVSA-N
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Description

(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a compound that features a thiophene ring substituted with a chlorine atom and an amino acid side chain. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, often involves multicomponent reactions. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The Paal-Knorr synthesis is another method, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Thiophene derivatives are widely used as building blocks in organic synthesis and materials science. They are essential components in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs) .

Biology and Medicine

In medicinal chemistry, thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of drugs targeting various diseases .

Industry

Thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic field-effect transistors (OFETs), and in the production of organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the amino acid side chain can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

XQEDKUDVLNCBIW-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1Cl)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CSC(=C1Cl)CC(C(=O)O)N

Origin of Product

United States

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